molecular formula C12H16O3 B2970426 4-Oxo-1-adamantyl acetate CAS No. 63382-10-5

4-Oxo-1-adamantyl acetate

Cat. No.: B2970426
CAS No.: 63382-10-5
M. Wt: 208.257
InChI Key: HXHDLUJUHIBGGK-UHFFFAOYSA-N
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Description

4-Oxo-1-adamantyl acetate is a chemical compound with the molecular formula C12H16O3. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-adamantyl acetate typically involves the acetylation of 4-oxo-1-adamantanol. One common method includes the reaction of 4-oxo-1-adamantanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-adamantyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of adamantane.

    Reduction: 4-Hydroxy-1-adamantyl acetate.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-1-adamantyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of 4-Oxo-1-adamantyl acetate involves its interaction with various molecular targets. The rigid adamantane core provides stability, while the functional groups allow for specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1-adamantanol: A precursor in the synthesis of 4-Oxo-1-adamantyl acetate.

    1-Adamantanecarboxylic acid: Another adamantane derivative with different functional groups.

    1,3-Dimethyladamantane: A substituted adamantane with unique properties.

Uniqueness

This compound is unique due to its combination of the rigid adamantane core and the reactive acetate and ketone functional groups. This combination provides a balance of stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

(4-oxo-1-adamantyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHDLUJUHIBGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-hydroxy-2-adamantanone (2.6 g, 15.66 mmoles) in dichloromethane (DCM) (50 mL) was treated with dimethylaminopyridine (DMAP) (2.1 g, 17 mmoles) and acetic anhydride (2.3 mL, 23 mmoles) and stirred overnight at 50° C. The solvent was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted twice with ethyl acetate. Combined organic extracts were washed with water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to provide the title compound as an off-white solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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